Regioisomeric Differentiation: 2-Substituted vs. 4-Substituted Cyclohexyl Scaffold – Molecular Topology and Computed Property Comparison
The target compound (2-substituted regioisomer, CAS 1354026-73-5) exhibits a computed topological polar surface area (TPSA) of 84.7 Ų, identical to that of the 4-substituted regioisomer (CAS 1354011-18-9) [1][2]. However, the 2-substitution pattern places the alanyl-N-methylamide and Cbz-protected amine in a 1,2-relationship on the cyclohexyl ring (vicinal diamines), whereas the 4-substituted analog arranges them in a 1,4-relationship [1][2]. This difference yields an InChIKey of RZYHMOHKUHSHAD-JEYLPNPQSA-N for the 2-isomer versus QINBASVFAXXUQH-JEYLPNPQSA-N for the 4-isomer, reflecting distinct atomic connectivity [1][2]. The 2-substituted scaffold presents both amine functionalities on adjacent carbons, enabling chelation or intramolecular hydrogen-bonding geometries that are geometrically inaccessible to the 1,4-arrangement [3].
| Evidence Dimension | Cyclohexyl substitution pattern (regioisomerism) and its effect on molecular topology |
|---|---|
| Target Compound Data | 2-substituted (1,2-diamine relationship); InChIKey: RZYHMOHKUHSHAD-JEYLPNPQSA-N; TPSA: 84.7 Ų; computed XLogP3-AA: 1.8 [1] |
| Comparator Or Baseline | 4-substituted regioisomer (CAS 1354011-18-9); InChIKey: QINBASVFAXXUQH-JEYLPNPQSA-N; TPSA: 84.7 Ų [2] |
| Quantified Difference | Identical TPSA but distinct InChIKeys confirm different connectivity; 1,2- vs. 1,4-diamine geometry. XLogP3-AA difference: target 1.8 vs. comparator estimated ~2.0 (class-level inference based on increased solvent exposure of the 4-substituted scaffold). |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA calculation); no experimental logP or conformational data available for direct comparison. |
Why This Matters
The 1,2-diamine geometry of the 2-substituted scaffold is structurally pre-organized for chelation-driven binding or intramolecular catalysis, making this regioisomer uniquely suited for applications requiring vicinal amine presentation, such as metalloprotease inhibitor design or chiral ligand synthesis, whereas the 4-substituted analog cannot achieve this geometry.
- [1] PubChem Compound Summary CID 66564878. {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Technical Introduction. {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1354011-18-9). Computed properties and InChIKey. View Source
- [3] PubChem Compound Summary CID 66564105. {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (Boc analog). National Center for Biotechnology Information (2025). View Source
